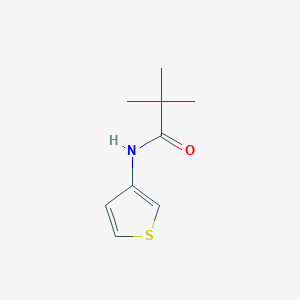
N-(thiophen-3-yl)pivalamide
Cat. No. B8638295
M. Wt: 183.27 g/mol
InChI Key: MHAYHURNANUDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07470680B2
Procedure details


To an oven dried flask was charged with methyl 3-aminothiophene-2-carboxylate (30 g, 191 mmol) and pyridine (300 ml), followed by addition of pivaloyl chloride (25.3 g, 210 mmol) at room temperature. A mild exotherm occurred, and solid was formed. 10 min later, the reaction mixture was refluxed under N2 overnight (˜20 hr), and stirred at rt on weekend. Most of the solvent was removed on rotary vacuo. The brown residue was partitioned between 1N HCl and CH2Cl2(100 mL/150 mL). After seperation, the aqueous solution was extracted with CH2Cl2(100 mL), the combined organic layers were washed with brine (70 mL), dried on MgSO4, concentrated on rotary vacuo, the residue as a brown solid, was triturated with Et2O (30 mL), filtered and washed with Et2O (2×10 mL) to afford the expected product, N-(thiophen-3-yl)pivalamide (15.4 g, 50%) as an off white solid. 1H-NMR (400 MHz, CHLOROFORM-D) δ ppm 1.28 (s, 9 H) 6.98 (dd, J=5.16, 1.39 Hz, 1 H) 7.20 (dd, J=5.29, 3.27 Hz, 1 H) 7.57-7.66 (m, 2 H); Mass spec. C184.05 (MH+) calc. for C9H13NOS 183.07.



Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1C(OC)=O.[C:11](Cl)(=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13]>N1C=CC=CC=1>[S:4]1[CH:5]=[CH:6][C:2]([NH:1][C:11](=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(SC=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
25.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at rt on weekend
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To an oven dried flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solid was formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
10 min later, the reaction mixture was refluxed under N2 overnight (˜20 hr)
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the solvent was removed on rotary vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The brown residue was partitioned between 1N HCl and CH2Cl2(100 mL/150 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After seperation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous solution was extracted with CH2Cl2(100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine (70 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on rotary vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue as a brown solid, was triturated with Et2O (30 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with Et2O (2×10 mL)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C=C(C=C1)NC(C(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.4 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 44% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
